1-[(3-fluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
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Description
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would be a complex, multi-ring system with various functional groups. The presence of the fluorine atom, phenyl groups, and the thieno[3,2-d]pyrimidine core would all contribute to the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the reaction conditions and the other reactants present. The phenyl groups might undergo electrophilic aromatic substitution reactions, while the carbonyl groups in the pyrimidine ring might undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase the compound’s stability and lipophilicity, potentially affecting its solubility and reactivity .Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitTropomyosin receptor kinases (TRKs) and Cyclin-dependent kinase 2 (CDK2) , which are associated with cell proliferation and differentiation .
Mode of Action
Similar compounds have been found to inhibit the kinase activity of their targets . This inhibition can lead to a decrease in the phosphorylation of downstream proteins, thereby affecting the signal transduction pathways associated with cell proliferation, differentiation, and survival .
Biochemical Pathways
Similar compounds have been found to affect theRas/Erk, PLC-γ, and PI3K/Akt pathways , which are associated with cell proliferation, differentiation, and survival .
Pharmacokinetics
A similar compound was found to possess good plasma stability . It also showed low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 , which are important for drug metabolism and elimination.
Result of Action
Similar compounds have been found to inhibit the growth of various cell lines . For instance, one compound showed cytotoxic activities against MCF-7 and HCT-116 cell lines .
properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O2S/c20-14-6-4-5-13(11-14)12-21-16-9-10-25-17(16)18(23)22(19(21)24)15-7-2-1-3-8-15/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWESRGUWSUMVOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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